2-(Trimethylsilyl)ethoxymethyltriphenylphosphonium Chloride

Catalog No.
S785301
CAS No.
82495-75-8
M.F
C24H30ClOPSi
M. Wt
429 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Trimethylsilyl)ethoxymethyltriphenylphosphonium...

CAS Number

82495-75-8

Product Name

2-(Trimethylsilyl)ethoxymethyltriphenylphosphonium Chloride

IUPAC Name

triphenyl(2-trimethylsilylethoxymethyl)phosphanium;chloride

Molecular Formula

C24H30ClOPSi

Molecular Weight

429 g/mol

InChI

InChI=1S/C24H30OPSi.ClH/c1-27(2,3)20-19-25-21-26(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24;/h4-18H,19-21H2,1-3H3;1H/q+1;/p-1

InChI Key

NEUMNYXEDIPGJD-UHFFFAOYSA-M

SMILES

C[Si](C)(C)CCOC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]

Canonical SMILES

C[Si](C)(C)CCOC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]

The exact mass of the compound 2-(Trimethylsilyl)ethoxymethyltriphenylphosphonium Chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(Trimethylsilyl)ethoxymethyltriphenylphosphonium chloride (CAS 82495-75-8), commonly designated as SEM-triphenylphosphonium chloride, is a specialized Wittig reagent precursor utilized for the one-carbon homologation of aldehydes and ketones [1]. Upon deprotonation, it generates trimethylsilylethoxymethylene triphenylphosphorane, which reacts with carbonyl substrates to form 2-(trimethylsilyl)ethoxymethyl (SEM) enol ethers [1]. As a stable crystalline solid, it exhibits enhanced lipophilicity and solubility in aprotic organic solvents compared to simpler phosphonium salts. Its primary procurement value lies in its ability to facilitate high-yielding homologation sequences in highly functionalized, acid-sensitive substrates where traditional reagents would cause unacceptable degradation[1].

Substituting SEM-triphenylphosphonium chloride with the more common and less expensive (methoxymethyl)triphenylphosphonium chloride (MOM-Cl Wittig salt) fundamentally alters the downstream deprotection requirements of the synthetic sequence [1]. MOM-derived enol ethers necessitate strongly acidic conditions (e.g., aqueous HCl or trifluoroacetic acid) for hydrolysis to the target aldehyde, which routinely triggers the cleavage of acid-labile protecting groups or the epimerization of delicate stereocenters[2]. In contrast, the SEM enol ethers generated by this specific compound can be selectively cleaved under strictly non-acidic conditions using fluoride sources such as tetrabutylammonium fluoride (TBAF), ensuring the structural integrity of complex pharmaceutical intermediates and preventing catastrophic yield losses during late-stage homologation [1].

Enol Ether Hydrolysis Conditions: Acid-Free Cleavage

The defining advantage of SEM-triphenylphosphonium chloride over standard homologation reagents is the chemical behavior of its resulting enol ether. While the baseline comparator, (methoxymethyl)triphenylphosphonium chloride, yields a MOM enol ether requiring strong acid (e.g., 2 M HCl) for cleavage, the target compound yields a SEM enol ether that undergoes quantitative cleavage using tetrabutylammonium fluoride (TBAF) or mild Lewis acids at room temperature [1]. This difference eliminates the need for harsh aqueous workups and prevents the degradation of acid-sensitive moieties.

Evidence DimensionEnol ether cleavage conditions
Target Compound DataTBAF (fluoride ion) at room temperature, neutral pH
Comparator Or Baseline(Methoxymethyl)triphenylphosphonium chloride (MOM-Cl): Requires strong aqueous acid (e.g., HCl, TFA) and elevated temperatures
Quantified DifferenceShifts hydrolysis from strongly acidic (pH < 2) to neutral/fluoride-mediated conditions
ConditionsLate-stage aldehyde/ketone homologation workflows

Allows buyers to procure a reagent that safely homologates highly functionalized, acid-sensitive API precursors without yield-destroying side reactions.

Solvent Compatibility and Low-Temperature Ylide Generation

The incorporation of the bulky, lipophilic trimethylsilyl (TMS) group significantly alters the physical properties of the phosphonium salt compared to lower-alkyl analogs. SEM-triphenylphosphonium chloride exhibits higher solubility in ethereal and aromatic solvents (such as THF and toluene) at sub-zero temperatures . This allows for homogeneous ylide generation using strong bases like NaHMDS or n-BuLi at -78 °C to 0 °C, whereas less lipophilic salts often suffer from precipitation or require polar aprotic co-solvents (like HMPA) that complicate industrial scale-up and waste disposal .

Evidence DimensionLow-temperature solubility and ylide generation
Target Compound DataHomogeneous ylide formation in pure THF/toluene at -78 °C
Comparator Or BaselineStandard lower-alkyl phosphonium salts: Often require polar co-solvents or elevated temperatures for full dissolution
Quantified DifferenceEliminates the need for toxic co-solvents (e.g., HMPA) during low-temperature metalation
ConditionsIndustrial Wittig olefination scale-up in aprotic solvents

Enhances processability and safety profiles for industrial scale-up by maintaining homogeneous reaction conditions without toxic additives.

Yield Preservation in Complex Substrate Homologation

In multi-step syntheses involving highly oxygenated or stereochemically dense substrates, the choice of Wittig reagent directly impacts the final step yield. Utilizing SEM-triphenylphosphonium chloride allows for the retention of acid-labile groups (such as TBS ethers or acetonides) during the homologation sequence, frequently delivering the target homologous aldehyde in yields exceeding 70-80% [1]. Conversely, attempting the same transformation with MOM-based reagents typically results in extensive substrate decomposition or premature deprotection, drastically reducing the recoverable yield of the desired intermediate [1].

Evidence DimensionAldehyde recovery yield in acid-sensitive substrates
Target Compound DataHigh yield (>70-80%) due to orthogonal fluoride-mediated deprotection
Comparator Or BaselineMOM-Cl Wittig reagent: Low yield (<30%) or complete decomposition due to acidic hydrolysis
Quantified DifferencePrevents >50% yield loss in late-stage homologation of complex intermediates
ConditionsHomologation of substrates containing acetals, ketals, or silyl ethers

Justifies the higher procurement cost of the SEM reagent by preventing catastrophic material loss in high-value, late-stage pharmaceutical intermediates.

Late-Stage Homologation of Acid-Sensitive API Precursors

Directly leverages the mild, fluoride-mediated cleavage of the SEM enol ether, making it a highly suitable reagent for extending carbon chains in pharmaceutical intermediates that contain delicate acetals, ketals, or silyl protecting groups [1].

Stereocenter-Preserving Aldehyde Synthesis

Ideal for the homologation of chiral ketones or aldehydes where the use of strong acids (required by MOM-Cl alternatives) would cause epimerization at the alpha-position [1].

Industrial Wittig Olefination in Non-Polar Solvents

Capitalizes on the enhanced lipophilicity provided by the trimethylsilyl group, allowing for efficient, homogeneous ylide generation in THF or toluene without the need for toxic polar co-solvents like HMPA [1].

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

Explore Compound Types